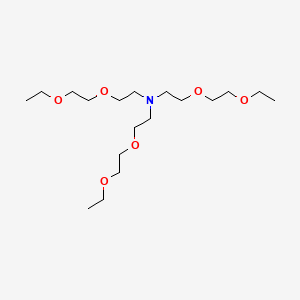

Tris(2-(2-ethoxyethoxy)ethyl)amine

描述

Contextualization within Polyether Amine Ligands and Catalysts

Tris(2-(2-ethoxyethoxy)ethyl)amine belongs to the class of acyclic polyether amines, which are characterized by their open-chain structure containing both ether and amine functionalities. These compounds are effective as ligands for metal ions and as phase-transfer catalysts. vulcanchem.comontosight.ai

As a ligand, the multiple oxygen atoms and the central nitrogen atom can coordinate with metal cations, forming stable complexes. ontosight.ai This chelating ability is crucial for its function in catalysis and as a solvent or extractant for metal ions. ontosight.ai

In the realm of catalysis, it is particularly effective as a phase-transfer catalyst (PTC). Its structure allows it to encapsulate cations, which can then be transported from an aqueous phase to an organic phase, thereby facilitating reactions between reactants that are soluble in different, immiscible phases. vulcanchem.com This capability to solubilize ionic species in nonpolar media is a key feature of its catalytic activity. vulcanchem.com

Historical Development and Significance in Organic Synthesis and Coordination Chemistry

While detailed historical accounts are more readily available for its close analogue, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), the development of this compound is rooted in the broader exploration of polyether amines as alternatives to more rigid macrocyclic ligands. The synthesis of this compound typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with ammonia (B1221849) and hydrogen in the presence of a Raney nickel catalyst. vulcanchem.com

Its significance in organic synthesis is highlighted by its application in phase-transfer catalysis. It has been shown to be a highly effective catalyst for nucleophilic substitution reactions in biphasic systems, such as the alkylation of potassium carboxylates. vulcanchem.com Furthermore, it serves as a key intermediate in the synthesis of more complex molecules, including certain pharmaceutical precursors. vulcanchem.comontosight.ai

In coordination chemistry, while specific research on the ethoxy derivative is less extensive, the coordinating ability of its polyether arms and central nitrogen suggests significant potential. The closely related methoxy (B1213986) analogue, TDA-1, has been extensively studied for its ability to form complexes with a wide range of metal ions, including f-block metals. documentsdelivered.comacs.org These studies show that the flexible, acyclic nature of such ligands allows for a variety of binding modes that are not accessible to more rigid macrocyclic ligands, which can influence the photophysical properties of the resulting metal complexes. documentsdelivered.comacs.org

Structural Features and Their Implications for Chemical Reactivity and Binding Properties

The chemical behavior of this compound is a direct consequence of its unique molecular architecture.

| Property | Value |

| CAS Number | 75888-21-0 |

| Molecular Formula | C₁₈H₃₉NO₆ |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 2-(2-ethoxyethoxy)-N,N-bis[2-(2-ethoxyethoxy)ethyl]ethanamine |

| Data sourced from PubChem and Vulcanchem. vulcanchem.comnih.gov |

A defining feature of this compound is its acyclic, or open-chain, structure. Unlike cyclic ligands, the three polyether arms are not constrained within a ring system. This leads to a high degree of conformational flexibility. The molecule can readily change its shape to optimally wrap around and coordinate with cations of various sizes. This adaptability is so pronounced that generating a single, stable 3D conformer for databases like PubChem is disallowed due to the molecule's flexibility. nih.gov This contrasts with the more rigid structures of macrocyclic ligands.

Macrocyclic polyethers, such as crown ethers and cryptands, are well-known for their selective binding of metal cations within their pre-organized cavities.

Crown Ethers are cyclic polyethers that bind cations in a two-dimensional ring. wikipedia.org

Cryptands are three-dimensional, cage-like molecules with nitrogen bridgehead atoms, offering stronger and more selective encapsulation of cations compared to crown ethers. documentsdelivered.comacs.org

This compound, as an acyclic analogue, combines features of both. While it lacks the pre-organized cavity of macrocycles, its flexibility allows it to effectively create a coordination sphere around a cation. Research on its applications in phase-transfer catalysis suggests it can be superior to crown ethers in certain contexts. vulcanchem.com The methoxy analogue, TDA-1, is often described as a flexible, acyclic counterpart to 2.2.2-cryptand, demonstrating comparable or even tighter binding with certain metal ions due to its ability to adopt various binding modes inaccessible to the rigid cryptand structure. documentsdelivered.comacs.org

| Feature | This compound | Crown Ethers | Cryptands |

| Structure | Acyclic, flexible tripod | Cyclic, 2D ring | Macro-bicyclic, 3D cage |

| Flexibility | High | Low to moderate | Low |

| Binding | Adaptive chelation | Pre-organized cavity | Encapsulation |

| Synthesis | Generally straightforward | Often multi-step | Often complex |

A comparison with tripodal polyamines, which feature nitrogen donor atoms instead of ether oxygens, highlights the influence of the donor atom type on coordination properties. Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) is a classic example of a tripodal polyamine ligand.

The primary difference lies in the nature of the donor atoms. The ether oxygen atoms in this compound are softer donors compared to the nitrogen atoms in Me₆TREN. This affects the types of metal ions they preferentially bind and the stability of the resulting complexes. Me₆TREN, with its four nitrogen donor atoms, is a strong chelator for transition metals and is widely used as a ligand in atom transfer radical polymerization (ATRP). rsc.org The ether-based arms of this compound make it particularly adept at coordinating alkali and alkaline earth metals, which is key to its role as a phase-transfer catalyst.

| Ligand | This compound | Tris[2-dimethyl(amino)ethyl]amine (Me₆TREN) |

| Primary Donor Atoms | Oxygen, Nitrogen | Nitrogen |

| Flexibility | High (ether linkages) | Moderate (ethylene linkages) |

| Primary Application | Phase-Transfer Catalysis, Ligand for f-block metals | Ligand in transition metal chemistry (e.g., ATRP) |

| Coordinating Groups | Three polyether arms | Three dimethylaminoethyl arms |

| Data sourced from multiple sources. vulcanchem.comrsc.org |

Structure

2D Structure

属性

CAS 编号 |

75888-21-0 |

|---|---|

分子式 |

C18H39NO6 |

分子量 |

365.5 g/mol |

IUPAC 名称 |

2-(2-ethoxyethoxy)-N,N-bis[2-(2-ethoxyethoxy)ethyl]ethanamine |

InChI |

InChI=1S/C18H39NO6/c1-4-20-13-16-23-10-7-19(8-11-24-17-14-21-5-2)9-12-25-18-15-22-6-3/h4-18H2,1-3H3 |

InChI 键 |

XZGIHWAIIZHXKX-UHFFFAOYSA-N |

规范 SMILES |

CCOCCOCCN(CCOCCOCC)CCOCCOCC |

产品来源 |

United States |

Synthetic Methodologies and Preparation Routes for Tris 2 2 Ethoxyethoxy Ethyl Amine and Analogues

Established Synthetic Pathways

The synthesis of Tris(2-(2-ethoxyethoxy)ethyl)amine and its analogs is accomplished through two principal strategies: reductive amination and nucleophilic substitution. These methods offer different approaches to constructing the target tertiary amine structure.

Reductive Amination Approaches

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. libretexts.org This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced in situ to the desired amine. lumenlearning.commdma.ch For the synthesis of this compound, this approach builds the molecule by forming C-N bonds through the condensation of an appropriate aldehyde with ammonia, followed by hydrogenation.

The primary precursors for the synthesis of this compound via reductive amination are 2-(2-ethoxyethoxy)ethanol and ammonia. The alcohol is first oxidized to the corresponding aldehyde, 2-(2-ethoxyethoxy)acetaldehyde, which then reacts with ammonia.

A variety of catalytic systems can be employed for reductive amination, including those based on rhodium, ruthenium, platinum, and gold. google.comresearchgate.netorganic-chemistry.org However, Raney Nickel is a frequently cited and effective catalyst for this transformation, particularly for the synthesis of related polyether amines. mdma.chgoogle.comresearchgate.net For instance, the synthesis of the methoxy (B1213986) analog, Tris(2-(2-methoxyethoxy)ethyl)amine, is achieved by reacting 2-(2-methoxyethoxy)ethanol (B87266) with ammonia and hydrogen gas over a Raney Nickel catalyst. chemicalbook.com A similar process is used for the target ethoxy compound. vulcanchem.com Raney Nickel is a sponge-like nickel-aluminium alloy, where the aluminium is leached out, leaving a high surface area nickel catalyst saturated with hydrogen, making it highly active for hydrogenations. masterorganicchemistry.com

| Target Compound | Aldehyde Precursor | Nitrogen Source | Primary Catalyst System | Reference |

|---|---|---|---|---|

| This compound | 2-(2-ethoxyethoxy)acetaldehyde | Ammonia (NH₃) | Raney Nickel | vulcanchem.com |

| Tris(2-(2-methoxyethoxy)ethyl)amine | 2-(2-methoxyethoxy)acetaldehyde | Ammonia (NH₃) | Raney Nickel | chemicalbook.com |

| General Tertiary Amines | Various Aldehydes | Ammonia / Primary or Secondary Amines | Rhodium or Ruthenium | google.com |

The efficiency and selectivity of reductive amination are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, pressure, and the molar ratio of reactants.

For the synthesis of polyether amines like this compound, typical conditions involve elevated temperatures and pressures to facilitate the reaction. vulcanchem.com The reaction temperature generally influences the reaction rate, with higher temperatures often required for less reactive substrates. researchgate.net Hydrogen pressure is another critical factor, driving the reduction of the imine intermediate. google.com Optimization of these parameters is crucial to maximize the yield of the desired tertiary amine while minimizing the formation of by-products such as secondary amines. mdma.ch

| Parameter | Typical Range | Specific Example (Methoxy Analog) | Reference |

|---|---|---|---|

| Temperature | 50 - 350 °C | 80 – 120 °C | google.comvulcanchem.com |

| Pressure | 10 - 300 atm | 3 - 5 atm (H₂) | google.comvulcanchem.com |

| Catalyst Loading (Raney Ni) | Not specified | 5 - 10 wt% | vulcanchem.com |

| Aldehyde:Amine Molar Ratio | 1:1 to 3:1 | Excess ammonia often used | mdma.chgoogle.com |

Nucleophilic Substitution and Alkylation Strategies

An alternative to reductive amination is the construction of the amine through nucleophilic substitution reactions, where an amine nitrogen atom attacks an electrophilic carbon. This is a fundamental method for forming C-N bonds. quora.com However, a significant challenge in this approach is controlling the degree of alkylation, as the primary amine product is often more nucleophilic than the starting ammonia, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemistrysteps.comlibretexts.orgyoutube.com

One strategy to achieve controlled alkylation involves the use of triethanolamine (B1662121) as a starting scaffold. Triethanolamine can be reacted with boric acid to form a stable, monomeric cyclic ester known as triethanolamine borate (B1201080). researchgate.netgoogle.com This process temporarily protects the hydroxyl groups and modulates the reactivity of the central nitrogen atom.

The resulting triethanolamine borate can then be alkylated. researchgate.netchemdad.com The borate ester structure influences the nucleophilicity and accessibility of the lone pair on the nitrogen, allowing for a more controlled reaction compared to the direct alkylation of triethanolamine. While the reaction with alkylating agents like methyl iodide is slower than with the parent triethanolamine, it provides a pathway to the desired trisubstituted product. researchgate.net After alkylation, the borate ester can be hydrolyzed to yield the final product.

A more direct, though often less selective, nucleophilic substitution approach involves the reaction of ammonia with a haloethyl ether, such as 2-(2-ethoxyethoxy)ethyl chloride or 2-(2-ethoxyethoxy)ethyl bromide. chemdad.com In this SN2 reaction, the nitrogen atom of ammonia acts as the nucleophile, displacing the halide leaving group. youtube.com

The primary drawback of this method is polyalkylation. libretexts.orgyoutube.com The initially formed primary amine, 2-(2-ethoxyethoxy)ethylamine, can react further with the haloethyl ether to form the secondary amine, which in turn can be alkylated to the desired tertiary amine, this compound. This cascade of reactions typically results in a mixture of products. quora.comchemistrysteps.com To favor the formation of the primary amine, a large excess of ammonia is often used, which can then be separated. youtube.com Subsequent, stepwise alkylation would be required to obtain the tertiary amine, making this a multi-step process.

Multi-step Alkylation and Substitution Reactions

The predominant synthetic pathway to this compound involves multi-step alkylation and substitution reactions. A foundational method is the nucleophilic substitution reaction between an amine and an alkyl halide.

The synthesis can be conceptualized as the stepwise alkylation of ammonia. In this process, ammonia is reacted with 2-(2-ethoxyethoxy)ethyl chloride. The reaction proceeds through primary and secondary amine intermediates—(2-(2-ethoxyethoxy)ethyl)amine and bis(2-(2-ethoxyethoxy)ethyl)amine, respectively—before the final tertiary amine product is formed. To drive the reaction toward the desired trisubstituted product, a molar excess of the alkylating agent, 2-(2-ethoxyethoxy)ethyl chloride, is typically used. The reaction is performed in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, which shifts the equilibrium towards the product.

An alternative strategy involves the use of a pre-formed amine as the starting nucleophile. For instance, tris(2-aminoethyl)amine (B1216632) can be used as a core structure, which is then elaborated. nih.gov Similarly, analogues can be synthesized by varying the starting materials. The synthesis of Tris[2-(2-methoxyethoxy)ethyl]amine, an analogue, follows a similar principle, showcasing the versatility of this synthetic approach for creating a family of related polyether amines. researchgate.netwikipedia.org The synthesis of deuterated variants for use in mechanistic or tracer studies also employs multi-step substitution protocols. researchgate.net

A summary of common reactants in these synthetic approaches is provided below.

| Reactant/Intermediate Name | Role in Synthesis |

| Ammonia | Initial nucleophile/source of nitrogen |

| 2-(2-ethoxyethoxy)ethyl chloride | Alkylating agent to build the ether arms |

| Tris(2-aminoethyl)amine | Alternative starting amine core |

| Sodium Hydroxide | Base to neutralize acid byproduct |

| (2-(2-ethoxyethoxy)ethyl)amine | Primary amine intermediate |

| Bis(2-(2-ethoxyethoxy)ethyl)amine | Secondary amine intermediate |

Methodological Considerations for Synthesis and Purity Assessment

Strategies for High Purity Product Isolation

Achieving high purity is essential for the reliable application of this compound. Given its high boiling point (approximately 417°C at atmospheric pressure) and potential for thermal decomposition, specialized purification techniques are required. rochester.edulookchem.com

Vacuum Distillation: This is the primary method for purifying high-boiling point compounds. rochester.edu By reducing the pressure, the boiling point of the amine is significantly lowered, allowing for distillation without degradation. This technique effectively separates the final product from less volatile impurities and any unreacted starting materials or lower-boiling intermediates.

Chromatography: Column chromatography is another powerful tool for purification. Because amines are basic, they can interact strongly with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, leading to poor separation and peak tailing. biotage.com To overcome this, an amine-functionalized stationary phase (like amine-functionalized silica) can be used, which prevents strong acid-base interactions and allows for effective separation with simpler solvent systems, such as hexane/ethyl acetate. biotage.com Alternatively, adding a small amount of a competing amine, like triethylamine, to the mobile phase during chromatography on regular silica can also mitigate these undesirable interactions. biotage.com

Acid-Base Extraction/Salt Formation: An innovative purification strategy involves the selective protonation of the amine with an acid like trichloroacetic acid (TCA). nih.gov The resulting amine salt often precipitates from a suitable solvent, allowing it to be separated from non-basic impurities by filtration. The pure amine can then be liberated from the salt. This method is particularly effective for removing non-amine impurities and can be applied to a broad range of amines. nih.gov Similarly, reaction with carbon dioxide can form solid carbamate (B1207046) derivatives, which can be filtered off from unreacted tertiary amines and other impurities. google.com

Advanced Spectroscopic and Chromatographic Methods for Purity Verification

A suite of analytical techniques is used to confirm the structural integrity and assess the purity of this compound.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for purity assessment. gassnova.no GC, often coupled with a mass spectrometer (GC-MS), is highly effective for analyzing amines. researchgate.net However, the inherent polarity of amines can cause peak tailing on standard GC columns. bre.comvt.edu Using specialized columns like TENAX™-GC or employing derivatization techniques can overcome this issue, leading to sharp, well-resolved peaks. researchgate.netbre.com HPLC is also widely used, but like GC, it can be challenging due to interactions between the amine and the stationary phase. chromatographyonline.com Derivatization of the amine before analysis is a common strategy to improve peak shape and achieve accurate quantification. vt.educhromatographyonline.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The spectra for this compound would show characteristic signals for the ethyl groups (triplets and quartets) and the multiple methylene (B1212753) groups of the ethoxyethoxyethyl chains, which would appear as a series of overlapping multiplets. The absence of N-H signals confirms the formation of a tertiary amine. While specific spectra for the title compound are not widely published, data for related structures like deuterated Tris[2‐(dimethylamino)ethyl]amine provide insight into the expected spectral complexity. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The expected exact mass is 365.27773796 Da. lookchem.comnih.gov This technique is also crucial for identifying any impurities by their mass-to-charge ratio.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum would be characterized by strong C-O-C ether stretching bands and C-N stretching vibrations, and a notable absence of N-H stretching bands that would indicate primary or secondary amine impurities.

The table below summarizes key analytical data for this compound.

| Property | Value / Method | Source(s) |

| Molecular Formula | C₁₈H₃₉NO₆ | nih.gov |

| Molecular Weight | 365.5 g/mol | nih.gov |

| Exact Mass | 365.27773796 Da | lookchem.comnih.gov |

| Boiling Point | 417.4 °C at 760 mmHg | lookchem.com |

| Purity Analysis | GC, HPLC, GC-MS | gassnova.noresearchgate.netchromatographyonline.com |

| Structural Analysis | NMR, MS, IR | researchgate.netnih.gov |

Coordination Chemistry of Tris 2 2 Ethoxyethoxy Ethyl Amine and Analogues

Fundamental Principles of Metal-Ligand Complexation

The interaction between Tris(2-(2-ethoxyethoxy)ethyl)amine and its analogues with metal ions is governed by the principles of coordination chemistry, where the ligand donates electron pairs to the metal center, forming a coordination complex. The specific nature of this interaction is influenced by several factors, including the binding mode of the ligand and its inherent flexibility.

Tris[2-(2-methoxyethoxy)ethyl]amine has demonstrated a variety of binding modes in its complexes with f-block metals, a versatility that is attributed to its acyclic nature. acs.orgnih.govacs.org Unlike more rigid macrocyclic ligands such as cryptands, this flexible ligand can adapt to the size and coordination preferences of different metal ions. acs.orgnih.gov In the solid state, it has been observed to coordinate to f-block metals in ways that are not possible for their cryptate counterparts. acs.orgnih.govacs.org This adaptability allows it to serve as a ligand for f-block metals across various oxidation states. acs.org

The coordination environment around the metal ion is defined by the number and arrangement of the donor atoms from the ligand. For instance, in complexes with trivalent uranium, the methoxy (B1213986) analogue forms nine-coordinate structures. researchgate.net This is in contrast to the ten-coordinate structures typically observed with the more constrained 2.2.2-cryptand ligand. researchgate.net

The flexibility of the this compound ligand framework plays a crucial role in determining the coordination geometry of the resulting metal complexes. acs.orgnih.gov This flexibility, stemming from the acyclic structure, allows the ligand to encapsulate metal ions of varying sizes. nih.gov The ability of the ligand to adjust its conformation enables a broader range of luminescence tunability in its complexes, as demonstrated with Eu(II), compared to analogous cryptates. nih.govacs.org

This structural adaptability also allows the ligand to participate in more complex chemical transformations. For example, Tris[2-(2-methoxyethoxy)ethyl]amine has been shown to deprotonate water molecules that are coordinated to trivalent lanthanide triflate salts, leading to the formation of hexanuclear clusters of lanthanum(III) and cerium(III). acs.orgnih.govacs.org

Coordination with f-Block Metals

The coordination chemistry of this compound and its analogues with f-block metals, which include the lanthanide series, is of significant interest due to the unique photophysical and magnetic properties of these elements. nih.gov

The flexible, multidentate nature of this compound and its methoxy analogue makes them well-suited for complexing with lanthanide ions, which are known for their high and variable coordination numbers.

Extensive research has been conducted on the complexation of Tris[2-(2-methoxyethoxy)ethyl]amine with divalent lanthanides, particularly Eu(II), Yb(II), and Sm(II). nih.govnih.gov The synthesis and characterization of a series of these complexes have been reported, highlighting the impact of the flexible ligand on the coordination and photophysical properties of these low-valent f-block metals. nih.govnih.gov

In a related system using the tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA), stable heteroleptic and homoleptic complexes of Eu(II) and Yb(II) have been synthesized. core.ac.uk For instance, the reaction of divalent lanthanide iodide salts with one equivalent of TPA in THF yields heteroleptic complexes of the type [Ln(TPA)I2]. core.ac.uk With two equivalents of the ligand, homoleptic complexes, [Ln(TPA)2]I2, are formed for Sm(II), Yb(II), and Eu(II). core.ac.uk The stability of these complexes in solution is greater for Eu(II) and Yb(II) compared to Sm(II), which aligns with the less negative Ln3+/Ln2+ redox potentials of europium and ytterbium. core.ac.uk

The structural analysis of these complexes reveals important details about their coordination. For example, the crystal structure of [Yb(TPA)I2(CH3CN)] shows a nine-coordinate ytterbium center, while the europium analogue forms a dimeric structure, [Eu(TPA)(μ-I)I]2, in the solid state. core.ac.uk The homoleptic complexes, [Sm(TPA)2]I2 and [Eu(TPA)2]I2, are isostructural. core.ac.uk

| Complex | Lanthanide Ion | Ligand | Key Structural Feature |

| [Yb(TPA)I2(CH3CN)] | Yb(II) | TPA | Nine-coordinate monomer |

| [Eu(TPA)(μ-I)I]2 | Eu(II) | TPA | Dimeric structure |

| [Sm(TPA)2]I2 | Sm(II) | TPA | Isostructural with Eu(II) analogue |

| [Eu(TPA)2]I2 | Eu(II) | TPA | Isostructural with Sm(II) analogue |

| [Yb(TPA)2]I2 | Yb(II) | TPA | Homoleptic complex |

The coordination of Tris[2-(2-methoxyethoxy)ethyl]amine with trivalent lanthanides has led to the formation of interesting polynuclear structures. acs.orgnih.govacs.org Specifically, this ligand has been shown to facilitate the creation of hexanuclear clusters containing La(III) and Ce(III). acs.orgnih.govacs.org This occurs through the deprotonation of water molecules coordinated to the trivalent lanthanide triflate salts by the amine ligand. acs.orgnih.govacs.org

While detailed structural data for the simple 1:1 complexes of this compound with many trivalent lanthanides are not as prevalent in the literature as for their divalent counterparts, the ability to form these larger clusters underscores the versatile reactivity of this ligand system. The coordination environment in these trivalent lanthanide complexes is expected to be of a high coordination number, consistent with the preferences of these ions.

Complexation with Lanthanide Ions

Luminescence Modulation and Ligand-Sensitized Energy Transfer in Lanthanide Complexes

The coordination of ligands to lanthanide ions is crucial for modulating their intrinsic luminescent properties. nih.govdiva-portal.org This process often involves an "antenna effect," where a chromophoric ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light from its characteristic narrow bands. diva-portal.orgresearchgate.netdiva-portal.org The efficiency of this ligand-sensitized energy transfer and the resulting luminescence are highly dependent on the ligand's structure and the coordination environment it creates around the metal ion. researchgate.netnih.gov

For flexible, acyclic ligands like this compound, the adaptability of the ligand structure can offer unique advantages. Studies on its analogue, tris[2-(2-methoxyethoxy)ethyl]amine, have shown that the ligand's flexibility allows for a greater tunability of the luminescence of Eu(II) complexes compared to more rigid cryptand ligands. acs.orgnih.gov This suggests that the specific stereochemistry and coordination geometry adopted by the ligand directly influence the lanthanide's emitting processes. nih.gov However, specific research detailing luminescence modulation or quantitative energy transfer studies for lanthanide complexes with this compound itself is not extensively documented in the current literature. The principles observed with similar structures strongly suggest it as a promising candidate for creating novel luminescent materials. nih.govacs.org

Complexation with Actinide Ions

The coordination chemistry of actinides is critical for applications ranging from nuclear fuel reprocessing to medical isotopes. The interaction of these f-block elements with various ligands can stabilize different oxidation states and create unique molecular geometries.

Divalent Actinides (e.g., Cf(II), Np(III), Pu(III))

Research into the coordination chemistry of low-valent f-block metals is essential for developing new materials with unique magnetic, electrochemical, and luminescent properties. nih.gov Studies involving the analogue tris[2-(2-methoxyethoxy)ethyl]amine have demonstrated its capacity to bind more tightly to certain low-valent f-block metals than the well-known 2.2.2-cryptand. nih.govnih.gov This strong binding suggests that such flexible ligands could play a significant role in isolating and stabilizing extremely reducing divalent actinides and other low-valent ions like Californium(II) (Cf(II)), Neptunium(III) (Np(III)), and Plutonium(III) (Pu(III)). nih.govacs.orgnih.gov While direct synthesis and characterization of this compound complexes with these specific actinide ions have not been reported, the performance of its analogue points towards a high potential for such applications.

Trivalent Uranium (U(III)) Coordination Studies

Trivalent uranium is a key ion in the study of actinide chemistry. The flexible, acyclic nature of ether-amine ligands offers a distinct advantage in its coordination. For instance, the methoxy analogue, tris[2-(2-methoxyethoxy)ethyl]amine, forms nine-coordinate complexes with U(III). researchgate.net This is a notably smaller coordination number compared to the ten-coordinate complexes typically formed with the more rigid 2.2.2-cryptand ligand. researchgate.net This finding underscores how the ligand's flexibility can influence the solid-state structure and coordination geometry around the uranium ion. nih.govresearchgate.net Although specific structural studies for U(III) complexes with this compound are not available, these results with its analogue provide a strong basis for predicting similar behavior, highlighting the ligand's potential in designing specific coordination environments for trivalent actinides. acs.orgresearchgate.net

Uranyl Ion (UO₂²⁺) Complexation and Geometry

The uranyl ion (UO₂²⁺) is an exceptionally stable, linear species that is the most common form of uranium in aqueous and aerobic conditions. Its coordination chemistry is dominated by the formation of complexes where additional ligands bind in the equatorial plane perpendicular to the linear O=U=O axis. The geometry of these complexes is typically a pentagonal or hexagonal bipyramid. researchgate.netnih.gov While extensive research exists on the complexation of the uranyl ion with a wide variety of ligands, including bidentate and multidentate systems, specific studies detailing the complexation and resulting geometry with this compound are not present in the reviewed literature. researchgate.netnih.govplos.org

Comparative Analysis of f-Block Metal Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand for different metal ions are determined by a combination of factors, including the size of the metal ion, its charge density, and the ligand's structural properties such as rigidity, cavity size, and the nature of its donor atoms.

Flexible, acyclic ligands like this compound and its methoxy counterpart present a different binding profile compared to macrocyclic ligands like cryptands. nih.gov The rigid, pre-organized cavity of a cryptand often leads to high selectivity for metal ions that closely match its size. In contrast, the flexibility of an acyclic ligand allows it to adapt to a wider range of metal ion sizes and oxidation states. acs.orgnih.gov Research on the methoxy analogue has shown that it binds more tightly to Yb(II) and U(III) in the solid state than 2.2.2-cryptand, demonstrating the potent chelating power of these flexible ligands. nih.govnih.gov This adaptability suggests that this compound could exhibit broad utility in complexing various f-block elements, though a quantitative comparative analysis of its binding constants and selectivity for different lanthanides and actinides awaits detailed experimental investigation.

Coordination with Alkali and Alkaline Earth Metals

The ability of polyether amine ligands to complex alkali and alkaline earth metal cations is well-established. This property is the basis for their use as phase-transfer catalysts, where they solubilize ionic reagents in organic solvents. vulcanchem.com The methoxy analogue of the title compound is known to form complexes with alkali metal ions such as Na⁺, K⁺, and Cs⁺. nih.gov This complexing ability is similar to that of crown ethers and cryptands. nih.gov

This compound is specifically noted for its application as a phase-transfer catalyst, which inherently relies on its capacity to coordinate cations and transport them into a nonpolar phase. vulcanchem.com While this confirms its interaction with alkali metals, detailed thermodynamic studies or structural characterization of its specific complexes with a range of alkali and alkaline earth metals are not widely available in the literature.

Complexation with Group 1 Metal Cations (e.g., K⁺, Na⁺, Rb⁺, Cs⁺)

This compound and its methoxy analogue, Tris(2-(2-methoxyethoxy)ethyl)amine (often abbreviated as TDA-1), have demonstrated the ability to form complexes with various alkali metal cations. The multiple ether oxygen atoms and the central nitrogen atom can effectively coordinate with the metal ion, encapsulating it within the ligand's flexible arms.

While specific studies on the complexation of this compound with the full range of alkali metals are not extensively detailed in publicly available literature, the behavior of its close analogue, TDA-1, provides significant insights. Research has shown that TDA-1 forms stable complexes with Na⁺, K⁺, and Cs⁺. nih.gov The formation of these complexes is a key factor in the utility of these amines as phase-transfer catalysts, where they can solubilize inorganic salts in organic solvents. researchgate.net

A notable example from the literature is the structural characterization of a potassium ion complexed by TDA-1. wikipedia.org This provides direct evidence of the strong interaction between the tripodal amine and alkali metal cations. Furthermore, a study on the coordination of a cesium compound, CsHMDS, with TDA-1 (referred to as TMEEA in the study) resulted in the formation of a monomeric complex, [TMEEA·CsHMDS]. acs.org This highlights the ligand's ability to encapsulate even larger alkali metal cations.

The complexation of alkali metals by these tripodal amines is analogous to the behavior of crown ethers and cryptands, which are well-known for their ability to selectively bind alkali metal cations. nih.gov The flexible nature of the acyclic this compound and its analogues allows them to adapt to the size of the specific cation, leading to the formation of stable complexes.

Complexation with Alkaline Earth Metal Cations (e.g., Mg²⁺)

Information regarding the complexation of this compound specifically with alkaline earth metal cations like Mg²⁺ is sparse in the available scientific literature. However, the coordination chemistry of related tripodal amine ligands with magnesium provides a basis for understanding the potential interactions.

For instance, the reaction of a permethylated derivative of tris(2-aminoethyl)amine (B1216632), known as Me₆tren, with Grignard reagents (which contain magnesium) has been investigated. These studies have led to the characterization of magnesium complexes where the tripodal ligand is bound to the magnesium center. This demonstrates that tripodal amines can indeed form stable complexes with magnesium. Given the structural similarities and the presence of multiple donor atoms in this compound, it is highly probable that it also forms complexes with Mg²⁺ and other alkaline earth metals.

Structural Characterization of Metal Complexes

The precise arrangement of atoms within a metal complex is crucial for understanding its properties and reactivity. This section focuses on the methods used to determine the structure of complexes formed with this compound and its analogues.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the three-dimensional structure of a crystalline compound. In the context of the coordination chemistry of this compound and its analogues, this method has been instrumental in confirming the formation of metal complexes and elucidating their coordination geometries.

A key example is the crystal structure of the potassium complex of Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1). wikipedia.org The structure reveals how the potassium ion is encapsulated by the ligand, with the ether oxygen atoms and the central nitrogen atom coordinating to the metal center. This provides a clear picture of the binding mode of the ligand.

Furthermore, a study on a cesium complex with TDA-1 (TMEEA) also utilized single-crystal X-ray diffraction to determine the structure of the resulting mononuclear species, [TMEEA·CsHMDS]. acs.org In this complex, the cesium ion is eight-coordinate, with a Cs-N bond to the amide and a dative interaction with the nitrogen of the TMEEA ligand. acs.org

Solution-Phase Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for studying the structure and dynamics of molecules in solution. For the metal complexes of this compound and its analogues, NMR can provide valuable information about the ligand's conformation and the interactions with the metal cation in the solution state.

Studies on the cesium complex of TDA-1 (TMEEA) utilized ¹H and ¹³C NMR spectroscopy to characterize the complex in solution. acs.org These NMR studies, in conjunction with solid-state structural data, help to confirm that the complex remains intact in solution.

NMR spectroscopy is also a powerful technique for studying the dynamics of complexation, such as the exchange rates between the free ligand and the complexed form. For instance, NMR studies on cryptand complexes with alkali metal ions have been used to investigate the kinetics of cation exchange.

While detailed NMR studies specifically for the complexes of this compound with the full range of specified cations are not extensively reported, the principles of NMR analysis of similar systems, such as alkali metal complexes with other ionophores, are well-established. Such studies would be expected to reveal shifts in the proton and carbon signals of the ligand upon complexation, providing insights into the binding site and the conformational changes that occur.

Analysis of Coordination Numbers and Geometries

The coordination number and geometry describe the number of donor atoms bonded to a central metal ion and their spatial arrangement. For the complexes of this compound and its analogues, these features are influenced by the size of the metal cation and the flexibility of the ligand.

In the solid-state structure of the potassium complex of TDA-1, the potassium ion is encapsulated within the ligand, leading to a high coordination number. wikipedia.org Similarly, in the cesium complex [TMEEA·CsHMDS], the cesium ion exhibits a coordination number of eight. acs.org

The flexibility of the acyclic tripodal ligand allows it to adopt various coordination geometries to accommodate different metal ions. Studies on the coordination of the methoxy analogue with f-block metals have shown that the ligand can display a variety of binding modes. nih.govwikipedia.org This adaptability is a key feature of these tripodal amines compared to more rigid macrocyclic ligands like cryptands. For instance, the methoxy analogue has been observed to form nine-coordinate complexes with U(III), a smaller coordination number than is typically seen with cryptand complexes. researchgate.net

The coordination geometry around the metal in these complexes is often a distorted version of a high-coordination number polyhedron, reflecting the constraints of the tripodal ligand's structure.

Catalytic Applications and Mechanistic Investigations of Tris 2 2 Ethoxyethoxy Ethyl Amine and Analogues

Role as a Phase-Transfer Catalyst (PTC)

As a phase-transfer catalyst, Tris(2-(2-ethoxyethoxy)ethyl)amine offers an alternative to more commonly known catalysts like quaternary ammonium (B1175870) salts and crown ethers. Its open-chain, cryptand-like structure provides a balance of high catalytic activity and ease of use.

Mechanisms of Interfacial Reactant Transfer

The primary mechanism by which this compound facilitates phase-transfer catalysis involves its ability to encapsulate metal cations. The multiple oxygen atoms within its three ethoxyethoxyethyl arms create a polar, hydrophilic cavity that can effectively chelate inorganic cations, such as alkali metal ions (e.g., K⁺, Na⁺).

This complexation process effectively "solubilizes" the cation in nonpolar organic solvents. By sequestering the cation, the catalyst liberates the accompanying anion, making it a more reactive "naked" nucleophile in the organic phase. The flexible, lipophilic exterior of the catalyst-cation complex allows it to readily traverse the interface between an aqueous or solid phase and an organic phase, thereby transporting the reactant anion to where the reaction with an organic substrate occurs. This continuous transfer of reactants from one phase to another is the essence of its catalytic cycle.

Enhancement of Reaction Rates and Efficiencies

The use of this compound as a phase-transfer catalyst leads to significant improvements in reaction outcomes. By increasing the concentration of the anionic reactant in the organic phase and enhancing its nucleophilicity, the catalyst dramatically accelerates reaction rates. This allows many reactions to proceed under milder conditions, such as lower temperatures, which can prevent side reactions and decomposition of sensitive materials.

Furthermore, this enhanced efficiency can lead to higher yields and improved product purity. The ability to bridge the phase gap eliminates the need for expensive polar aprotic solvents that are often required to dissolve all reactants in a single phase. Consequently, its application can contribute to greener and more economical chemical processes by allowing the use of less hazardous and more easily separable solvent systems. In some applications, it has been noted to achieve higher reaction yields compared to catalysts like 18-crown-6, which is attributed to its superior ability to encapsulate cations.

Applications in Organic Transformations

The catalytic properties of this compound are leveraged in several key organic transformations, most notably in oxidation reactions where the transfer of an oxidizing agent into an organic phase is required.

Oxidation Reactions

Oxidation of Arylmethanols

While detailed research findings specifically documenting the use of this compound for the oxidation of arylmethanols are not extensively reported in publicly available literature, its structural analogue, Tris(2-(2-methoxyethoxy)ethyl)amine, has been successfully used for this purpose under phase-transfer conditions. vulcanchem.com Given the similarity in structure and mechanism, this compound is expected to be an effective catalyst for this transformation.

The general process would involve an aqueous solution of an oxidizing agent (e.g., potassium permanganate) and an organic solution of the arylmethanol. The catalyst would transport the permanganate (B83412) ion into the organic phase to effect the oxidation to the corresponding aldehyde or carboxylic acid. The table below illustrates typical results obtained for the oxidation of benzyl (B1604629) alcohol using a phase-transfer catalyst system, which demonstrates the effectiveness of this approach.

| Entry | Substrate | Oxidant | Catalyst | Solvent | Yield (%) |

| 1 | Benzyl Alcohol | KMnO₄ | PTC | Dichloromethane | >95 |

| 2 | 4-Methoxybenzyl Alcohol | KMnO₄ | PTC | Dichloromethane | >95 |

| 3 | 4-Nitrobenzyl Alcohol | KMnO₄ | PTC | Dichloromethane | >95 |

| This table represents typical results for PTC-mediated oxidation and is for illustrative purposes. |

Chemoselective Sulfide (B99878) Oxidation

The selective oxidation of sulfides to either sulfoxides or sulfones is a crucial transformation in organic synthesis. The use of phase-transfer catalysis can offer a high degree of control over this process. Although specific studies detailing the application of this compound in sulfide oxidation are limited, the general principle is well-established with analogous catalysts.

In such a system, the catalyst would transfer an oxidizing agent from an aqueous phase to an organic phase containing the sulfide. By carefully controlling reaction conditions such as temperature, reaction time, and the amount of oxidant, it is possible to selectively stop the oxidation at the sulfoxide (B87167) stage or proceed to the sulfone. The catalyst's role is to ensure a controlled and efficient delivery of the oxidant to the organic substrate.

| Entry | Substrate | Product | Oxidant | Catalyst | Selectivity (Sulfoxide:Sulfone) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | H₂O₂ | PTC | High for Sulfoxide |

| 2 | Thioanisole | Methyl phenyl sulfone | H₂O₂ | PTC | High for Sulfone (with excess oxidant) |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | KMnO₄ | PTC | High for Sulfoxide |

| This table illustrates the potential for chemoselectivity in PTC-mediated sulfide oxidations and is for representative purposes. |

Nucleophilic Substitution Reactions

This compound and its prominent analogue, Tris[2-(2-methoxyethoxy)ethyl]amine (often abbreviated as TDA-1), excel as catalysts in various nucleophilic substitution reactions. Their ability to solubilize anionic nucleophiles in organic solvents is central to their catalytic activity.

Glycosylation Processes

In the field of carbohydrate chemistry, phase-transfer catalysis offers a powerful method for the formation of glycosidic bonds. The methoxy (B1213986) analogue, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), has been effectively employed as a cryptand in phase-transfer glycosylation reactions. acs.orgfishersci.comorganic-chemistry.org A notable application is in the glycosylation of heterocyclic bases, which are key components of nucleosides. For instance, TDA-1 facilitates the reaction of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine with a glycosyl donor. fishersci.com The catalyst complexes the cation of the basic promoter (like potassium carbonate), activating the nucleophilic site on the pyrimidine (B1678525) base for attack on the anomeric center of the sugar derivative.

Table 1: Application of Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in Glycosylation Data derived from referenced applications.

| Substrate | Reagent | Catalyst | Promoter | Solvent | Product Type | Ref. |

| 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | Glycosyl Halide | TDA-1 | K₂CO₃ | Acetonitrile/Dichloromethane | N-Glycoside | fishersci.com, |

Synthesis of Nucleoside Analogs (e.g., Deoxyribonucleosides)

The synthesis of nucleoside analogs is a critical area of medicinal chemistry, as these compounds are often potent antiviral and anticancer agents. Both this compound and its methoxy analogue, TDA-1, are utilized in these syntheses. Suppliers note the use of the ethoxy compound in the preparation of 1,3-dideaza-2′-deoxyadenosine analogs.

More specifically, TDA-1 has been documented as a phase-transfer catalyst for the glycosylation of benzimidazole (B57391) derivatives to produce 1,3-dideaza-2′-deoxyadenosine and related compounds. fishersci.com This reaction involves the N-alkylation of the benzimidazole ring system with a protected deoxyribose derivative under solid-liquid phase-transfer conditions, demonstrating the catalyst's utility in creating complex bioactive molecules.

Table 2: Use of Tris(polyoxaalkyl)amines in Nucleoside Analog Synthesis

| Catalyst | Heterocyclic Base | Glycosyl Donor | Reaction Type | Product Class | Ref. |

| This compound | 1,3-Dideazaadenine derivative | Protected 2-Deoxyribose | N-Alkylation | Deoxyribonucleoside Analog | |

| Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) | Benzimidazole | Protected 2-Deoxyribose Halide | Phase-Transfer Glycosylation | Benzimidazole 2′-Deoxyribonucleoside | fishersci.com |

Aliphatic and Aromatic Nucleophilic Substitutions

Tris(polyoxaalkyl)amines show high catalytic efficacy in both aliphatic and aromatic nucleophilic substitution reactions. acs.org this compound is noted for its ability to facilitate substitutions in biphasic systems, such as the alkylation of potassium carboxylates in a toluene-water mixture.

The methoxy analogue TDA-1 has been studied more extensively, proving effective in the Williamson ether synthesis and other substitutions. In the reaction between 1-bromooctane (B94149) and potassium phenoxide, TDA-1 provides a quantitative yield of the corresponding ether in chlorobenzene (B131634) at 100°C. acs.org The catalyst functions by forming a lipophilic complex with the potassium cation, [K⁺⊂TDA-1], which transports the highly reactive, "naked" phenoxide anion into the organic phase where it reacts with the alkyl halide.

Table 3: Selected Nucleophilic Substitution Reactions Catalyzed by TDA-1

| Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1-Bromooctane | Potassium Phenoxide (solid) | 5 | Chlorobenzene | 100 | 100 | acs.org |

| 1-Bromooctane | Potassium Acetate (solid) | 5 | Acetonitrile | Reflux | 98 | acs.org |

| 1-Chlorooctane | Potassium Iodide (solid) | 5 | Acetonitrile | Reflux | 95 | acs.org |

Carbon-Carbon Bond Forming Reactions

Beyond substitutions at heteroatoms, these acyclic cryptands also catalyze the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Cyanide-Mediated Alkylation

The use of this compound or its common analogues specifically for cyanide-mediated alkylation is not well-documented in the surveyed scientific literature. While phase-transfer catalysis is a standard method for such reactions using alkali metal cyanides, the application of this particular class of amines as the catalyst has not been a focus of published research.

Ullmann Reactions

The Ullmann reaction, which typically involves the copper-catalyzed coupling of an aryl halide with a nucleophile, can be significantly enhanced by the presence of a phase-transfer catalyst. Research has shown that in the Ullmann synthesis, there is a synergistic effect between the anionic activation provided by tris(polyoxaalkyl)amines and the copper salts. acs.org These "trident" ligands can assist in the reaction between an aryl iodide and potassium phenoxide in the presence of a copper catalyst. The amine ligand is believed to facilitate the reaction by complexing the potassium cation, which may assist in the solubilization and activation of the copper salt or intermediates in the catalytic cycle. This cooperative effect allows the reaction to proceed under milder conditions than traditional Ullmann protocols.

Table 4: Example of an Ullmann-Type Reaction Facilitated by TDA-1

| Aryl Halide | Nucleophile | Co-Catalyst | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Iodobenzene | Potassium Phenoxide | Copper | TDA-1 | o-Dichlorobenzene | 180 | 75 | acs.org |

Grignard Reactions

The interaction of amines with Grignard reagents (RMgX) is fundamentally dictated by the structure of the amine. Primary and secondary amines possess acidic protons on the nitrogen atom. These protons readily react with the strongly basic alkyl or aryl group of the Grignard reagent in an acid-base reaction to form an alkane. testbook.com

This compound, being a tertiary amine, lacks hydrogen atoms directly bonded to the central nitrogen. nih.gov Consequently, it does not undergo the typical acid-base reaction with Grignard reagents to produce an alkane. testbook.com However, its behavior is not inert. The lone pair of electrons on the nitrogen atom, along with the numerous ether oxygen atoms in its three arms, makes it an effective polydentate ligand.

Research on analogous tripodal amines, such as Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), demonstrates that these ligands can coordinate with the magnesium center of Grignard reagents. researchgate.net For instance, the reaction between Me₆TREN and phenylmagnesium bromide results in the formation of a stable magnesium complex, [(Me₆TREN)MgBr]Br, where the amine acts as a κ⁴ ligand. researchgate.net By analogy, this compound is expected to act as a chelating agent, coordinating to the magnesium atom of the Grignard reagent. This interaction can solubilize the Grignard reagent or modify its reactivity, but it does not involve the cleavage of the C-Mg bond to form an alkane from the amine itself.

Table 1: Reactivity of Amines with Grignard Reagents

| Amine Type | Presence of N-H Proton | Reaction with Grignard Reagent (R'MgX) | Product |

|---|---|---|---|

| Primary (R-NH₂) | Yes | Acid-Base Reaction | Alkane (R'-H) |

| Secondary (R₂-NH) | Yes | Acid-Base Reaction | Alkane (R'-H) |

Catalysis in Advanced Materials Synthesis

The unique structural characteristics of this compound, featuring both a central tertiary amine and flexible polyether chains, make it and its analogues valuable catalysts and ligands in the synthesis of polymers and other advanced materials.

Polymerization Processes

Analogues of this compound are extensively used in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The ligand's role is to chelate the transition metal catalyst, typically copper, and fine-tune its redox potential to control the polymerization process.

The closely related ligand Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) is a cornerstone ligand for copper-mediated ATRP. researchgate.net It forms a stable complex with the copper catalyst (e.g., CuBr), facilitating the reversible activation and deactivation of the growing polymer chains. This catalytic system has been successfully employed for the polymerization of a variety of monomers. researchgate.net For example, a system using copper(II) bromide (CuBr₂) and Me₆TREN has been used to achieve a well-controlled polymerization of N-isopropylacrylamide (NIPAM) and methyl acrylate (B77674) (MA). researchgate.net The efficiency of these ligands stems from their ability to stabilize the copper catalyst in different oxidation states, thereby maintaining the delicate equilibrium required for a controlled polymerization.

Table 2: Monomers Polymerized Using Analogous Amine Ligand (Me₆TREN) in ATRP

| Monomer | Abbreviation | Resulting Polymer |

|---|---|---|

| N-isopropylacrylamide | NIPAM | Poly(N-isopropylacrylamide) |

Copolymerization Studies (e.g., with N-Vinyl Pyrrolidone)

N-Vinyl Pyrrolidone (NVP) is a monomer known for producing biocompatible polymers like polyvinylpyrrolidone (B124986) (PVP). nih.gov While the catalytic systems involving tripodal amines like Me₆TREN are highly effective for various monomers, specific studies detailing the use of this compound or its direct analogues for the copolymerization of NVP are not extensively documented in available research.

However, based on the principles of ATRP, it is plausible that such a system could be developed. The key would be to optimize the reaction conditions (catalyst, initiator, solvent, temperature) to accommodate the specific reactivity of NVP. The tripodal amine ligand would function to solubilize and modulate the activity of the copper catalyst, enabling the controlled incorporation of NVP units alongside another comonomer. This remains a potential area for further investigation to create novel copolymers with tailored properties.

Mechanistic Insights into Catalytic Activity

The catalytic efficacy of this compound and related compounds can be understood through specific mechanistic pathways, including zwitterionic intermediates in gas absorption and synergistic effects in multicomponent catalytic systems.

Zwitterion Mechanisms in CO₂ Absorption

The capture of carbon dioxide (CO₂) by amines is a critical industrial process. For primary and secondary amines, the reaction is widely accepted to proceed through a zwitterion mechanism. researchgate.netnih.gov This mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂, forming a transient zwitterionic intermediate (R₁R₂N⁺H-COO⁻). researchgate.net This zwitterion is then deprotonated by a second molecule of a base (often another amine molecule) to yield a stable carbamate (B1207046). researchgate.net

Table 3: General Steps of the Zwitterion Mechanism for CO₂ Absorption by Primary/Secondary Amines

| Step | Process | Description |

|---|---|---|

| 1 | Zwitterion Formation | The amine nitrogen performs a nucleophilic attack on the CO₂ carbon. |

As a tertiary amine, this compound cannot form a carbamate directly via this pathway because it lacks a proton on the nitrogen atom to be transferred. However, it can play a crucial role in CO₂ capture in non-aqueous or mixed solvent systems. In the presence of a protic species, such as an alcohol, the tertiary amine can function as a base catalyst. nih.gov Studies on other hindered amines in ethylene (B1197577) glycol (EG) have shown that the amine first acts as a base, abstracting a proton from the alcohol. nih.gov The resulting alkoxide anion is a potent nucleophile that then attacks the CO₂ molecule to form a carbonate species. nih.gov The protonated amine remains as the counter-ion. nih.gov Therefore, in CO₂ capture applications, this compound likely acts as a proton acceptor, facilitating the reaction of CO₂ with other nucleophiles in the system.

Synergistic Catalysis

Synergistic catalysis occurs when a combination of catalysts produces a higher activity or selectivity than the sum of the individual components. This compound and its analogues are well-suited to participate in such systems.

One example of synergistic catalysis is seen in CO₂ capture, where blends of amines can show enhanced performance. The addition of an activator like piperazine (B1678402) to a solution of 2-amino-2-methyl-1-propanol (B13486) (AMP) increases the reaction rate. researchgate.net The activator can contribute by both reacting directly with CO₂ and by more efficiently deprotonating the zwitterion formed by the primary amine. researchgate.net

In organic synthesis, the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to synergistically catalyze the Michael addition of Tris(2-aminoethyl)amine (B1216632) (TREN) to acrylates. sapub.org In this proposed mechanism, DABCO acts as a nucleophilic trigger, first adding to the acrylate to form a zwitterionic adduct. This adduct then reacts with the primary amine of TREN, and subsequent elimination of DABCO yields the final product. sapub.org The regenerated DABCO continues the catalytic cycle. sapub.org

Given its structure, this compound could function synergistically in several ways. The tertiary amine center can act as a non-nucleophilic base or a proton shuttle, while the flexible polyether arms can chelate metal cations or other electrophilic species, thereby stabilizing intermediates or activating a substrate for reaction with a co-catalyst. Its analogue, Tris[2-(2-methoxyethoxy)ethyl]amine, is recognized as a superior complexing agent to crown ethers for certain reactions, highlighting the powerful coordinating ability of this family of compounds. wikipedia.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN |

| Tris(2-aminoethyl)amine | TREN |

| Tris[2-(2-methoxyethoxy)ethyl]amine | TDA-1 |

| N-Vinyl Pyrrolidone | NVP |

| Polyvinylpyrrolidone | PVP |

| N-isopropylacrylamide | NIPAM |

| Methyl Acrylate | MA |

| Phenylmagnesium bromide | - |

| Copper(II) bromide | CuBr₂ |

| 2-amino-2-methyl-1-propanol | AMP |

| 1,4-diazabicyclo[2.2.2]octane | DABCO |

| Ethylene Glycol | EG |

| 2-[(1,1-dimethylethyl)amino]ethanol | TBAE |

Spectroscopic and Advanced Characterization Techniques for Tris 2 2 Ethoxyethoxy Ethyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of Tris(2-(2-ethoxyethoxy)ethyl)amine, offering granular information on its structure and dynamic processes in solution.

¹H and ¹³C NMR are fundamental for confirming the identity and purity of this compound and its derivatives. The proton NMR spectrum of the related compound Tris(2-aminoethyl)amine (B1216632) shows distinct signals corresponding to the different methylene (B1212753) groups in the molecule. chemicalbook.com For instance, in derivatives of Tris(2-aminoethyl)amine, ¹H NMR titration experiments have been used to determine association constants with phospholipids (B1166683) by observing shifts in the proton signals upon complexation. researchgate.net

In the context of its complexes, particularly with lanthanides, ¹H NMR provides valuable information about the coordination environment. nih.gov For diamagnetic lanthanide complexes, the NMR spectra can reveal the presence of different isomers in solution. nih.gov Paramagnetic lanthanide complexes, on the other hand, exhibit shifted and broadened NMR signals, which can be analyzed to deduce structural information about the complex in solution.

While specific ¹⁵N and ²⁹Si NMR data for this compound are not extensively documented in readily available literature, these techniques are highly relevant for analogous systems. ¹⁵N NMR would be invaluable for directly probing the nitrogen environment, which is central to the ligand's coordination capabilities. Changes in the ¹⁵N chemical shift upon complexation would provide direct evidence of metal-nitrogen bond formation. Similarly, ²⁹Si NMR would be employed for characterizing silicon-containing derivatives, such as silatrane-type structures, where the amine could be incorporated, to understand the bonding and geometry around the silicon atom.

Table 1: Predicted ¹H NMR Spectral Data for Ethylamine

| Chemical Shift (ppm) | Multiplicity |

| 2.90 | Quartet |

| 1.25 | Triplet |

This table is based on predicted data for a related simple amine, ethylamine, in D₂O, as specific experimental data for the title compound was not available in the search results. hmdb.ca

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution by measuring their diffusion coefficients. rsc.org For a flexible and potentially coordinating molecule like this compound, DOSY can provide insights into its hydrodynamic radius and how it changes upon forming complexes with metal ions or other molecules. This non-destructive technique is particularly useful for analyzing the size of polymers and can be applied to understand the conformational behavior of polyethers in solution. rsc.org Studies on related alkanolamines have utilized diffusion coefficient measurements to understand their behavior in aqueous solutions, which is analogous to how DOSY would be applied to this compound. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy techniques are critical for probing the electronic structure and photophysical properties of this compound and its complexes.

UV-Visible spectroscopy is employed to study electronic transitions within a molecule. While the parent amine, this compound, is not expected to have strong absorptions in the visible region, its complexes with transition metals or lanthanides can exhibit significant UV-Vis and NIR features. These features arise from d-d transitions in transition metals or f-f transitions in lanthanides, as well as charge-transfer bands. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand interaction. For example, studies on lanthanide complexes with other ligands show how the coordination environment influences the electronic spectra. nih.govresearchgate.net The flexible nature of the ether linkages in this compound can lead to tunable electronic properties in its f-block metal complexes. acs.org

Luminescence spectroscopy is a highly sensitive technique for investigating the photophysical properties of luminescent complexes, particularly those involving lanthanide ions. This compound and its analogues can act as ligands that sensitize the luminescence of lanthanide ions like Europium(III) and Terbium(III). mdpi.com The ligand can absorb light and transfer the energy to the metal center, which then emits light at its characteristic wavelength. nih.gov

The flexibility of this compound allows for a variety of binding modes, which can significantly impact the photophysical properties of its f-block metal complexes, enabling luminescence tunability. acs.org Time-resolved luminescence studies on such complexes can determine the efficiency of energy transfer and the lifetime of the excited state, providing insights into the coordination environment and quenching processes. nih.govrsc.org For instance, research on Europium(III) complexes with similar poly-ether ligands has been conducted to understand the quenching effects of solvent molecules and ligand functional groups on the metal's luminescence. rsc.org The ultimate goal is often to design complexes with high luminescence quantum yields for applications in areas like bioimaging and light-emitting devices. acs.orgrsc.org

Table 2: Photophysical Properties of a Related Europium(III) Complex

| Property | Value |

| Triplet State Energy (T₁) | 18,622 cm⁻¹ |

| Eu(III)/Eu(II) Redox Couple | -2.099 V vs. E₁/₂ (Fc⁺/₀) |

This table presents data for a [Eu(dppCO₂Me,Me)₃] complex, illustrating the type of photophysical and electrochemical data obtained for lanthanide complexes with organic ligands. nih.govresearchgate.net

X-ray Based Techniques

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline materials. For complexes of this compound, single-crystal X-ray diffraction can reveal precise bond lengths, bond angles, and the coordination geometry around the metal center. This technique has been used to show that a related ligand, Tris[2-(2-methoxyethoxy)ethyl]amine, can display a variety of binding modes with f-block metals in the solid state. acs.org For example, in a potassium complex with this related amine, the structure reveals how the ligand encapsulates the metal ion. wikipedia.org Similarly, X-ray diffraction of a Schiff base derivative of Tris(2-aminoethyl)amine provided detailed structural parameters, including unit cell dimensions and bond angles. researchgate.net This level of detail is crucial for understanding the structure-property relationships in these coordination compounds.

Table 3: Crystallographic Data for a Tris(2-aminoethyl)amine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 15.575(1) |

| b (Å) | 11.9097(9) |

| c (Å) | 17.449(1) |

| β (°) | 94.692(2) |

| Volume (ų) | 3225.7 |

This table shows crystallographic data for Tris(2-((3-ethoxysalicylidene)amino)ethyl)amine, a derivative of a related amine. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Currently, a specific single-crystal X-ray diffraction study for the free ligand "this compound" is not publicly available. The high flexibility of the molecule, as suggested by the inability to generate a stable 3D conformer in computational models, may present challenges for obtaining crystals suitable for X-ray analysis. nih.gov

However, extensive crystallographic studies have been conducted on the closely related methoxy (B1213986) analogue, "Tris(2-(2-methoxyethoxy)ethyl)amine" (TDA-1), which can offer valuable insights into the potential coordination behavior of the title compound. For instance, a 2023 study on the coordination of f-block metals with TDA-1 detailed the synthesis and characterization of twenty-seven complexes, including those with Eu(II), Yb(II), Sm(II), and U(III), as well as hexanuclear clusters of La(III) and Ce(III). acs.org These studies reveal that the flexible, acyclic nature of the TDA-1 ligand allows for a variety of binding modes in the solid state that are not accessible to more rigid cryptands. acs.org

In one notable example, the crystal structure of a potassium complex with TDA-1, bis({tris[2-(2-methoxyethoxy)ethyl]amine}potassium) hexaiodotetracuprate(I), was determined, showcasing the encapsulating ability of the ligand. wikipedia.org The flexibility of the polyether arms allows the ligand to wrap around metal ions, a behavior that is also anticipated for "this compound."

Furthermore, related research on other tripodal amine ligands, such as the Schiff base "tris(2-((3-ethoxysalicylidene)amino)ethyl)amine," demonstrates the utility of single-crystal X-ray diffraction in elucidating the complex structures formed by these types of molecules. While not directly analogous, these studies underscore the power of the technique in characterizing intricate coordination geometries.

A search of the Crystallography Open Database (COD) for the methoxy analogue, TDA-1, yields records for its complexes, indicating a foundation of crystallographic data for this family of compounds. nih.gov

| Parameter | This compound | Tris(2-(2-methoxyethoxy)ethyl)amine |

| Single-Crystal X-ray Data | Not available in public domain | Available for various metal complexes acs.orgwikipedia.orgnih.gov |

| Reason for Unavailability | High molecular flexibility may hinder crystallization nih.gov | N/A |

| Predicted Coordination | Expected to be a flexible, encapsulating ligand | Acts as a flexible, encapsulating ligand acs.orgwikipedia.org |

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

Powder X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline nature of bulk materials. It provides information on the phase purity, crystal structure, and degree of crystallinity of a sample.

As of now, there are no specific powder XRD studies publicly available for "this compound" or its complexes. The characterization of bulk crystalline materials typically involves comparing the experimental powder diffraction pattern with a simulated pattern derived from single-crystal X-ray diffraction data. researchgate.net Given the absence of single-crystal data for the title compound, a reference pattern for phase identification is not available.

In general, for polyether amine compounds that are crystalline, powder XRD would be instrumental in:

Confirming the crystalline nature of a synthesized batch.

Identifying different crystalline phases or polymorphs that may exist.

Assessing the purity of the bulk sample by detecting crystalline impurities.

Monitoring structural changes in the material upon complexation with metal ions.

For instance, in the study of metal-organic frameworks and coordination polymers, powder XRD is routinely used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal analysis. researchgate.net While no specific data exists for "this compound," the principles of this technique remain broadly applicable for its future characterization.

| Analysis Type | Information Provided | Status for this compound |

| Phase Identification | Matches experimental pattern to known phases. | No reference data available. |

| Crystallinity Assessment | Determines the degree of crystalline order. | Not yet reported. |

| Purity Analysis | Detects crystalline impurities. | Not yet reported. |

Other Spectroscopic Methods (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key expected vibrational modes for "this compound" would include:

C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups in the ethoxy chains. mdpi.com

C-O-C stretching: A strong, broad absorption band in the region of 1100-1150 cm⁻¹, which is characteristic of the aliphatic ether linkages that are abundant in the molecule. researchgate.netmdpi.com

C-N stretching: A weaker absorption band in the 1100-1350 cm⁻¹ range, corresponding to the stretching of the tertiary amine group. researchgate.net

The interaction of "this compound" with metal ions would be expected to cause shifts in the positions and changes in the intensities of these bands, particularly the C-O-C and C-N stretching vibrations, indicating the coordination of these functional groups to the metal center. Studies on other polyether-based systems have successfully used FTIR to observe the reorganization of ether linkages upon interaction with other molecules. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| -CH₂- and -CH₃ | 2850-3000 | Symmetric and Asymmetric Stretching |

| C-O-C (ether) | 1100-1150 | Stretching |

| C-N (tertiary amine) | 1100-1350 | Stretching |

Theoretical and Computational Chemistry Studies of Tris 2 2 Ethoxyethoxy Ethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and structural dynamics of Tris(2-(2-ethoxyethoxy)ethyl)amine. These methods, particularly Density Functional Theory (DFT), have been pivotal in elucidating the molecule's electronic structure and its interactions with other chemical species.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems by using the electron density as the central variable. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and applications of DFT to its close analogue, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), offer significant transferable insights. nih.govresearchgate.net

In studies of TDA-1 complexes with f-block metals, DFT calculations have been instrumental in understanding the nature of the bonding between the ligand and the metal ions. researchgate.net These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds (covalent vs. ionic character). For this compound, DFT would similarly be employed to predict its electronic properties, such as its ionization potential, electron affinity, and electrostatic potential surface. This information is crucial for understanding its reactivity, particularly its ability to act as a ligand and its role in phase-transfer catalysis.

A hypothetical DFT analysis of this compound would likely involve the following:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its vibrational spectra.

Population Analysis: To determine atomic charges and understand the distribution of electrons within the molecule.

Frontier Molecular Orbital Analysis: To understand the molecule's reactivity and electronic transition properties.

Computational Analysis of Coordination Modes and Geometries

The flexible nature of the ethoxyethyl arms of this compound allows for a variety of coordination modes and geometries when it binds to metal cations. Computational analysis, again primarily through DFT, is a powerful tool for exploring these possibilities. For its methoxy (B1213986) analogue, TDA-1, a variety of binding modes with f-block metals have been observed in the solid state, which are not accessible to more rigid cryptands. nih.govacs.org

Computational studies can predict the most stable coordination geometries of this compound with different metal ions, taking into account factors such as ionic radius and charge. These calculations can also provide the binding energies of the resulting complexes, offering a quantitative measure of their stability. The ability of the ligand to encapsulate or partially wrap around a metal ion can be modeled, and the resulting geometries can be compared with experimental data from techniques like X-ray crystallography. For instance, in a study of TDA-1 with uranium(III), it was found to form a nine-coordinate complex, a smaller coordination number compared to the ten-coordinate complexes formed with the more rigid 2.2.2-cryptand. researchgate.net This highlights the influence of ligand flexibility on coordination geometry, a feature that would be a key focus of computational studies on this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of dynamic processes that are not accessible through static quantum chemical calculations.

Investigation of Reaction Mechanisms and Intermediates

Such a simulation would involve creating a biphasic system and observing the behavior of the this compound molecule and the target ion over time. The simulation could reveal the conformational changes the ligand undergoes to encapsulate the ion, the energetics of this process, and the mechanism by which the complex crosses the phase boundary. By understanding these mechanistic details, the efficiency of the catalytic process can be improved.

Studies of Solvent Effects and Solvation Dynamics